3-N-Butyl-4,5-dihydrophthalide

Vue d'ensemble

Description

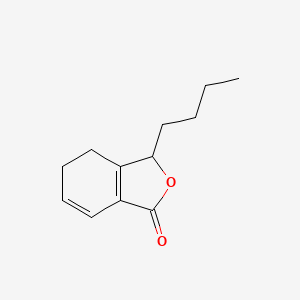

3-N-Butyl-4,5-dihydrophthalide, also known as Senkyunolide A, is a natural product found in Angelica sinensis, Apium graveolens, and other organisms . It is also known by other names such as 3-butyl-4,5-dihydro-3H-isobenzofuran-1-one .

Synthesis Analysis

The synthesis of 3-N-Butyl-4,5-dihydrophthalide has been achieved through microbial transformations using strains of fungi. Aspergillus candidus AM 386 was used as the biocatalyst, and the product yield reached 97.6% .Molecular Structure Analysis

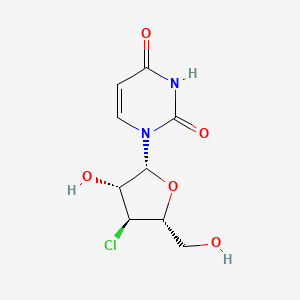

The molecular formula of 3-N-Butyl-4,5-dihydrophthalide is C12H16O2, and its molecular weight is 192.2542 . The IUPAC Standard InChI is InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10 (9)12 (13)14-11/h5,7,11H,2-4,6,8H2,1H3 .Applications De Recherche Scientifique

Fungistatic Activity

3-N-Butyl-4,5-dihydrophthalide has been studied for its fungistatic activity . In a study, it was synthesized using whole-cell biocatalysts, and the product yield reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst . The synthesized compound was tested against clinical strains of Candida albicans, showing a minimum inhibitory concentration below 50 µg/mL .

Metabolite of 3-n-Butylidenephthalide

This compound is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . The study aimed to examine the utility of whole-cell biocatalysts for obtaining 3-butyl-3-hydroxyphthalide .

Detoxification Pathway

The 3-n-butylidenephthalide metabolite was generally inactive, and this feature in combination with its low lipophilicity suggests its involvement in the detoxification pathway .

Biotransformation Process

The compound has been used to elucidate the mechanisms of the biotransformation process .

Pharmacological Properties

Phthalides, including 3-N-Butyl-4,5-dihydrophthalide, have been widely tested for their pharmacological properties . They are found mainly in plants from the family Apiaceae, such as Angelica acutiloba, Angelica sinensis, Apium graveolens, Cnidium officinale, Levisticum officinale, and Ligusticum porteri .

Anti-Inflammatory Properties

Various sections of the plant Apium graveolens, which contains phthalides, are utilized to prepare therapeutic formulations in traditional systems of medicine due to the plant’s possible anti-inflammatory properties .

Antioxidant Properties

The plant Apium graveolens, which contains phthalides, is also known for its possible antioxidant properties .

Analytical Standard

3-N-Butyl-4,5-dihydrophthalide may be used as an analytical standard .

Mécanisme D'action

Target of Action

The primary target of 3-N-Butyl-4,5-dihydrophthalide is the long-chain acyl-CoA synthetase 4 (ACSL4) enzyme . ACSL4 plays a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in cellular signaling .

Mode of Action

3-N-Butyl-4,5-dihydrophthalide interacts with its target, ACSL4, by inhibiting its activity . This inhibition disrupts the esterification of arachidonic acid, a process mediated by ACSL4 . The disruption of this process effectively impedes hepatocyte ferroptosis, a form of regulated cell death .

Biochemical Pathways

The action of 3-N-Butyl-4,5-dihydrophthalide affects the arachidonic acid metabolism pathway . By inhibiting ACSL4, the compound prevents the conversion of arachidonic acid into its active form, thereby reducing the production of eicosanoids, bioactive lipids that mediate inflammatory responses . This action also impacts the ferroptosis pathway, preventing the iron-dependent cell death that can occur in response to certain physiological conditions .

Pharmacokinetics

This hydroxylation typically occurs on the side chain of the molecule .

Result of Action

The inhibition of ACSL4 by 3-N-Butyl-4,5-dihydrophthalide leads to a decrease in the production of eicosanoids, reducing inflammation and other responses mediated by these bioactive lipids . Additionally, by impeding hepatocyte ferroptosis, the compound can protect liver cells from iron-dependent cell death, potentially offering therapeutic benefits in conditions such as metabolic dysfunction-associated fatty liver disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-N-Butyl-4,5-dihydrophthalide. For instance, the compound’s solubility in water and its pKa, a measure of acid strength, can affect its absorption and distribution within the body . Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes involved in its metabolism, can impact the compound’s bioavailability and overall effect .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKVDODKLJKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977545 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Butyl-4,5-dihydrophthalide | |

CAS RN |

62006-39-7 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of quorum sensing in bacteria, and how does 3-n-Butyl-4,5-dihydrophthalide interact with this system?

A1: Quorum sensing is a communication system bacteria use to coordinate gene expression, including those related to virulence factors, based on population density. [, ] By disrupting this system, it's possible to render pathogenic bacteria less harmful without directly killing them. [] 3-n-Butyl-4,5-dihydrophthalide, a compound isolated from celery (Apium graveolens), has demonstrated anti-quorum sensing activity against Chromobacterium violaceum, a bacterium often used as a model for studying quorum sensing. [] While the exact mechanism of action remains unclear, the compound significantly reduced violacein production, a pigment regulated by quorum sensing in C. violaceum. [] This suggests that 3-n-Butyl-4,5-dihydrophthalide interferes with the signaling pathways involved in quorum sensing, potentially inhibiting the expression of virulence factors.

Q2: What research supports the identification and isolation of 3-n-Butyl-4,5-dihydrophthalide from celery, and what methods were employed?

A2: The identification and isolation of 3-n-Butyl-4,5-dihydrophthalide as a potential anti-quorum sensing agent from celery extract involved a multi-step process. [] Initial screening of various herbs and spices identified celery as a promising candidate due to its significant inhibition of violacein production in C. violaceum. [] High-performance thin-layer chromatography (HPTLC) combined with bio-autography further confirmed the presence of an active compound in the celery extract. [] Subsequent isolation was achieved using preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS), which separates and identifies compounds based on their chemical properties. [] Finally, the isolated compound's structure was definitively determined using gas chromatography-mass spectrometry (GC-MS), confirming its identity as 3-n-Butyl-4,5-dihydrophthalide (also known as sedanenolide). [] These findings suggest that this compound contributes significantly to the observed anti-quorum sensing activity of celery extract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)

![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)

![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)

![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)

![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)